2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester

Descripción general

Descripción

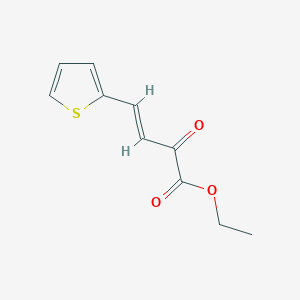

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester is an organic compound with the molecular formula C10H10O3S. This compound is known for its unique structure, which includes a thiophene ring and an enone moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester typically involves the reaction of thiophene-2-carboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the desired product .

Industrial Production Methods

the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimycobacterial Activity

Research indicates that compounds similar to 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester exhibit significant activity against mycobacterial infections, including tuberculosis. The compound has been evaluated for its inhibitory effects on methionine aminopeptidases (MetAPs), enzymes critical for the survival of Mycobacterium tuberculosis. In a study, derivatives showed up to 84% inhibition of MetAP from Streptococcus pneumoniae and selective inhibition against Mycobacterium tuberculosis, highlighting the potential for developing new antimycobacterial agents based on this scaffold .

Case Study: Inhibition Profiles

A detailed investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the thiophene ring and the ester group significantly influenced their biological activity. For instance, certain substitutions led to enhanced potency against MetAPs, suggesting a pathway for optimizing drug candidates targeting mycobacterial infections .

Organic Synthesis

Synthesis of β-Diketo Compounds

this compound serves as a versatile intermediate in synthesizing various β-diketo compounds. A study demonstrated that under optimized conditions, this compound could react with a range of aryl β-ketoesters to yield corresponding 1,4-enediones with high yields (up to 78%) and selectivity for the E-isomer .

Table: Reaction Yields of Various Substrates

| Substrate Type | Yield (%) | Notes |

|---|---|---|

| Aryl β-ketoester (Electron-donating) | 71 - 80 | High yields observed with various substitutions |

| Aryl β-ketoester (Electron-withdrawing) | 69 - 75 | Effective under mild conditions |

| Aliphatic β-ketoester | Failed | Specific steric hindrance issues noted |

This versatility makes it an essential building block in synthetic organic chemistry, allowing chemists to explore a wide range of chemical transformations.

Biochemical Applications

Enzyme Inhibition Studies

The compound has also been investigated for its role as a potential enzyme inhibitor. In one study, it was shown to selectively inhibit different MetAPs from various organisms, indicating its utility in biochemical assays aimed at understanding enzyme mechanisms and developing inhibitors for therapeutic use .

Mecanismo De Acción

The mechanism of action of 2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the modulation of enzyme activities and signaling pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2-Oxo-4-thiophen-2-yl-but-3-enoic acid: Lacks the ethyl ester group.

Ethyl 4-(ethyloxy)-2-oxobut-3-enoate: Similar structure but with an ethoxy group instead of a thiophene ring.

Uniqueness

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester is unique due to the presence of both the thiophene ring and the enone moiety, which confer distinct chemical reactivity and potential biological activities .

Actividad Biológica

2-Oxo-4-thiophen-2-yl-but-3-enoic acid ethyl ester (commonly referred to as ethyl 2-oxo-4-thiophen-2-ylbut-3-enoate) is an organic compound with the molecular formula C10H10O3S. This compound has garnered attention due to its unique structural features, including a thiophene ring and an enone moiety, which contribute to its potential biological activities. Research indicates that this compound may possess antimicrobial, anticancer, and other therapeutic properties.

The synthesis of this compound typically involves a Knoevenagel condensation reaction between thiophene-2-carboxaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction pathway is crucial for producing the compound efficiently, and it can be scaled for industrial applications with optimized conditions.

The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor , interacting with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activities and influence various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating its potential use as an antibacterial agent. The mechanism involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activity . Studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including induction of apoptosis and modulation of cell cycle progression. For instance, it has been shown to downregulate specific oncogenes while upregulating tumor suppressor genes in certain cancer cell lines .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects . Experimental models indicate that it can significantly reduce inflammation markers in vivo, suggesting its potential utility in treating inflammatory diseases .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Showed effectiveness against E. coli and Staphylococcus aureus with MIC values indicating strong antibacterial properties. |

| Study 2 | Anticancer Activity | Demonstrated significant inhibition of proliferation in breast cancer cell lines, with IC50 values indicating potent activity. |

| Study 3 | Anti-inflammatory Activity | Reduced paw edema in carrageenan-induced inflammation models, showing dose-dependent effects on inflammation reduction. |

Propiedades

IUPAC Name |

ethyl (E)-2-oxo-4-thiophen-2-ylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c1-2-13-10(12)9(11)6-5-8-4-3-7-14-8/h3-7H,2H2,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAWAUOADDFEJE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C=CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C(=O)/C=C/C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.